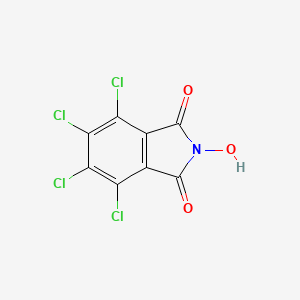

N-hydroxytetrachlorophthalimide

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrachloro-2-hydroxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HCl4NO3/c9-3-1-2(4(10)6(12)5(3)11)8(15)13(16)7(1)14/h16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTRBHXSKVVPTLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)N(C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HCl4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301898 | |

| Record name | N-hydroxytetrachlorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85342-65-0 | |

| Record name | 85342-65-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-hydroxytetrachlorophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7-tetrachloro-2-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of N-hydroxytetrachlorophthalimide from tetrachlorophthalic anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-hydroxytetrachlorophthalimide, a key reagent and intermediate in organic synthesis and pharmaceutical development. While direct, detailed experimental protocols for its synthesis from tetrachlorophthalic anhydride (B1165640) are not abundantly available in published literature, this document outlines a robust, inferred experimental protocol based on well-established methods for the synthesis of its non-halogenated analog, N-hydroxyphthalimide. This guide includes a detailed reaction pathway, a summary of reaction conditions in a structured table, and a complete experimental protocol to facilitate its practical application in a laboratory setting. N-hydroxytetrachlorophthalimide is a valuable compound, particularly in the preparation of chlorinated agrochemicals and pharmaceuticals due to its role as a chlorinating agent and its stability.[1]

Introduction

N-hydroxytetrachlorophthalimide (TCNHPI) is an aryl-tetrahalogenated derivative of N-hydroxyphthalimide. Its unique structure, featuring a reactive N-hydroxy group and an electron-withdrawing tetrachlorinated aromatic ring, makes it a powerful reagent in organic synthesis.[1] It serves as a precursor in nitrene and radical chemistry and is utilized for amination and oxidation reactions.[2] The tetrachloro-substitution enhances the electrophilicity of the molecule, which allows for selective functional group transformations.[2] TCNHPI has found applications as a catalyst in the oxidation of aromatic hydrocarbons and in the development of novel materials.[1] In pharmaceutical research, it holds potential in drug formulation to create compounds with improved therapeutic efficacy.[1]

This guide details the synthesis of N-hydroxytetrachlorophthalimide from tetrachlorophthalic anhydride and a hydroxylamine (B1172632) salt.

Reaction Pathway and Mechanism

The synthesis of N-hydroxytetrachlorophthalimide proceeds via the reaction of tetrachlorophthalic anhydride with hydroxylamine. The reaction is typically carried out using a hydroxylamine salt, such as hydroxylamine hydrochloride or hydroxylamine sulfate, in the presence of a base. The base deprotonates the hydroxylamine salt to generate free hydroxylamine, which then acts as the nucleophile.

The reaction mechanism involves the nucleophilic attack of the hydroxylamine on one of the carbonyl carbons of the tetrachlorophthalic anhydride. This is followed by a ring-opening to form an intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final product, N-hydroxytetrachlorophthalimide.

Caption: Reaction pathway for the synthesis of N-hydroxytetrachlorophthalimide.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of N-hydroxytetrachlorophthalimide. This protocol is based on established procedures for the synthesis of N-hydroxyphthalimide from phthalic anhydride and has been adapted for the tetrachlorinated analog.

Materials and Equipment

-

Tetrachlorophthalic anhydride (TCPA)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Triethylamine (B128534) (TEA) or Sodium Carbonate (Na₂CO₃)

-

Isopropanol (B130326) or Dioxane

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware

Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetrachlorophthalic anhydride (1.0 eq).

-

Solvent Addition: Add a suitable solvent such as isopropanol or a hydrated organic solvent like aqueous dioxane.

-

Addition of Reactants: Add hydroxylamine hydrochloride (1.0 - 1.2 eq).

-

Base Addition: Slowly add a base such as triethylamine (1.0 eq relative to hydroxylamine hydrochloride) or sodium carbonate to the stirring mixture. The addition of a base is crucial to liberate the free hydroxylamine.

-

Reaction: Heat the reaction mixture to reflux (typically 70-105°C depending on the solvent) and maintain for 0.5 to 4 hours.[3][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Isolation of Product:

-

If using a volatile base and solvent like triethylamine and isopropanol, the solvent and excess base can be removed under reduced pressure using a rotary evaporator.[3]

-

If using a non-volatile base like sodium carbonate, the mixture may be acidified to precipitate the product, which is then collected by filtration.

-

-

Purification: The crude product can be purified by washing with water and/or a suitable organic solvent, followed by drying. Recrystallization from an appropriate solvent can be performed for higher purity.

Data Presentation

The following table summarizes the key quantitative data and reaction conditions based on analogous syntheses of N-hydroxyphthalimide, which can be adapted for the synthesis of N-hydroxytetrachlorophthalimide.

| Parameter | Value/Condition | Reference for Analogy |

| Reactants | Tetrachlorophthalic Anhydride, Hydroxylamine Salt | |

| Base | Triethylamine, Sodium Carbonate | [3],[5] |

| Solvent | Isopropanol, Aqueous Dioxane | [3],[4] |

| Molar Ratio (Anhydride:Hydroxylamine) | 1 : 1.0 - 1.2 | [3] |

| Reaction Temperature | 70 - 105 °C | [3],[4] |

| Reaction Time | 0.5 - 4 hours | [3],[4] |

| Purity (Anticipated) | >97% | [4] |

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis and purification of N-hydroxytetrachlorophthalimide.

Caption: Workflow for the synthesis of N-hydroxytetrachlorophthalimide.

Conclusion

The synthesis of N-hydroxytetrachlorophthalimide from tetrachlorophthalic anhydride is a straightforward process that can be reliably achieved by adapting established methods for the preparation of N-hydroxyphthalimide. The use of a suitable base and solvent system is critical for achieving high yields and purity. This technical guide provides the necessary information for researchers and professionals in drug development to successfully synthesize this important compound for their applications. The enhanced reactivity and stability of N-hydroxytetrachlorophthalimide make it a valuable tool in modern organic and medicinal chemistry.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. EP2414329B1 - Process for preparing n-substituted cyclic imides - Google Patents [patents.google.com]

- 3. CN105111128A - Method for preparing N-hydroxyphthalimide - Google Patents [patents.google.com]

- 4. CN1239715A - Synthesis process of N-hydroxyl phthalimide - Google Patents [patents.google.com]

- 5. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]

The Genesis of a Potent Oxidant: A Technical Guide to the Formation of the N-Hydroxytetrachlorophthalimide Radical

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxytetrachlorophthalimide (NHTCPI) has emerged as a powerful catalyst and reagent in a variety of chemical transformations, primarily owing to its ability to generate a highly reactive radical species, the tetrachlorophthalimide-N-oxyl radical (TCNPO). The introduction of four electron-withdrawing chlorine atoms onto the phthalimide (B116566) backbone significantly enhances its oxidative potential compared to the parent compound, N-hydroxyphthalimide (NHPI). This guide provides an in-depth exploration of the mechanisms governing the formation of the TCNPO radical, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism: The Formation of the Tetrachlorophthalimide-N-oxyl (TCNPO) Radical

The central feature of NHTCPI's reactivity is the formation of the TCNPO radical. This potent hydrogen atom abstractor is the key intermediate that initiates a cascade of desired chemical reactions. The generation of the TCNPO radical can be achieved through several distinct mechanisms, each with its own set of advantages and applications. The primary pathways include homolytic cleavage of the N-OH bond, single-electron transfer (SET) processes, and oxidation of the corresponding anion.

The electron-withdrawing nature of the tetrachlorinated aromatic ring in NHTCPI plays a crucial role in lowering the energy required for radical formation and increasing the redox potential of the resulting TCNPO radical, making it a more potent oxidant than the unsubstituted phthalimide-N-oxyl (PINO) radical.[1]

Quantitative Data on Radical Formation

The efficiency and feasibility of TCNPO radical formation are governed by several key thermodynamic and electrochemical parameters. While specific experimental data for NHTCPI is not as abundant as for its parent compound, NHPI, the following table summarizes the known quantitative data and highlights the expected trends upon tetrachlorination.

| Parameter | N-Hydroxyphthalimide (NHPI) | N-Hydroxytetrachlorophthalimide (NHTCPI) | Significance |

| O-H Bond Dissociation Energy (BDE) | 88-90 kcal/mol[2] | Expected to be lower than NHPI | A lower BDE facilitates the homolytic cleavage of the N-OH bond to form the TCNPO radical. |

| Oxidation Potential | Not specified | 0.87 V vs. Ag/AgCl | The higher oxidation potential indicates that NHTCPI is a stronger oxidizing agent. |

| Reduction Potential of RAE Derivative | -1.737 V (vs. Fc+/Fc) | -1.213 V (vs. Fc+/Fc) | The less negative reduction potential of the NHTCPI-derived redox-active ester facilitates single-electron transfer, a key step in some radical generation pathways. |

Pathways to TCNPO Radical Formation

The generation of the TCNPO radical can be initiated through several distinct pathways, often dictated by the reaction conditions and the presence of co-reagents.

Homolytic Cleavage (Thermolysis or Photolysis)

The direct cleavage of the N-OH bond in NHTCPI can be induced by thermal or photochemical energy. This process generates the TCNPO radical and a hydrogen atom. The relatively low O-H bond dissociation energy, which is expected to be even lower than that of NHPI due to the electron-withdrawing chlorine atoms, makes this a viable pathway.

Single-Electron Transfer (SET) to NHTCPI Derivatives

In many applications, particularly in the context of redox-active esters (RAEs) derived from NHTCPI, the radical formation is initiated by a single-electron transfer from a reductant (e.g., a photocatalyst or an electrode). This process forms a radical anion which then fragments to generate the desired radical species.

Oxidation of the N-Hydroxytetrachlorophthalimide Anion

In the presence of a base, NHTCPI can be deprotonated to form the corresponding anion. This anion can then be oxidized by a suitable oxidizing agent to generate the TCNPO radical. This pathway is particularly relevant in electrochemical applications.

Experimental Protocols

Synthesis of N-Hydroxytetrachlorophthalimide (NHTCPI)

A reliable method for the synthesis of N-substituted tetrachlorophthalimides involves the reaction of tetrachlorophthalic anhydride (B1165640) with the corresponding amine.[3] For the synthesis of NHTCPI, hydroxylamine (B1172632) can be used in a similar fashion.

Materials:

-

Tetrachlorophthalic anhydride

-

Hydroxylamine hydrochloride

-

Sodium acetate (B1210297) (or other suitable base)

-

Glacial acetic acid (solvent)

Procedure:

-

A mixture of tetrachlorophthalic anhydride (1.0 eq) and hydroxylamine hydrochloride (1.0-1.2 eq) is suspended in glacial acetic acid.

-

A base, such as sodium acetate (1.0-1.2 eq), is added to the mixture.

-

The reaction mixture is heated to reflux for 2-4 hours.

-

After cooling to room temperature, the mixture is poured into ice water.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford N-hydroxytetrachlorophthalimide.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol (B145695) or acetic acid.

Generation and Detection of the TCNPO Radical by EPR Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection and characterization of radical species. The following provides a general protocol for the in-situ generation and detection of the TCNPO radical.

Materials:

-

N-Hydroxytetrachlorophthalimide (NHTCPI)

-

A suitable oxidizing agent (e.g., lead(IV) acetate, ceric ammonium (B1175870) nitrate, or electrochemical oxidation)

-

An appropriate solvent (e.g., acetonitrile, dichloromethane)

-

EPR spectrometer and accessories (e.g., flat cell for liquid samples)

Procedure:

-

A solution of NHTCPI is prepared in the chosen solvent.

-

The solution is transferred to an EPR flat cell.

-

The oxidizing agent is added to the solution to initiate the formation of the TCNPO radical. For photochemical generation, the sample is irradiated within the EPR cavity.

-

The EPR spectrum is recorded.

Typical EPR Spectrometer Parameters: [4]

-

Microwave Frequency: X-band (~9.2-9.5 GHz)

-

Modulation Amplitude: 0.1 mT

-

Modulation Frequency: 100 kHz

-

Microwave Power: 1.0 mW

-

Time Constant: 0.03 s

-

Sweep Width: 7.5 mT

-

Sweep Time: 30 s

The resulting EPR spectrum of the TCNPO radical is expected to show a characteristic triplet signal due to the hyperfine coupling of the unpaired electron with the 14N nucleus (I=1). The g-value and hyperfine coupling constant (aN) are key parameters for identifying the radical.

Cyclic Voltammetry for Electrochemical Characterization

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. It can provide valuable information about the oxidation and reduction potentials of NHTCPI, which are crucial for understanding its behavior in electron transfer reactions.

Materials:

-

N-Hydroxytetrachlorophthalimide (NHTCPI)

-

A suitable electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile)

-

A three-electrode electrochemical cell (working electrode, reference electrode, and counter electrode)

-

Potentiostat

Procedure:

-

A solution of NHTCPI and the supporting electrolyte is prepared in the chosen solvent.

-

The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.

-

The three electrodes are immersed in the solution.

-

The potential of the working electrode is swept linearly with time to a set vertex potential and then reversed.

-

The current response is measured as a function of the applied potential to generate a cyclic voltammogram.

The resulting voltammogram will reveal the oxidation and reduction peaks of NHTCPI, providing insight into the reversibility of the electron transfer processes and the stability of the generated radical species.

Conclusion

The formation of the tetrachlorophthalimide-N-oxyl radical is the cornerstone of N-hydroxytetrachlorophthalimide's utility as a potent oxidizing agent and catalyst. Understanding the diverse mechanisms of its generation, supported by quantitative data and robust experimental protocols, is paramount for researchers and scientists seeking to harness its reactivity in drug development and other areas of chemical synthesis. The enhanced oxidative power of NHTCPI, a direct consequence of its tetrachlorinated phthalimide core, offers significant advantages over its non-halogenated counterpart, paving the way for more efficient and selective chemical transformations. Further research into the precise thermodynamic and kinetic parameters of TCNPO radical formation will undoubtedly unlock even greater potential for this versatile molecule.

References

A Comprehensive Technical Guide to N-Hydroxytetrachlorophthalimide

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity

N-hydroxytetrachlorophthalimide is a potent reagent extensively utilized in modern organic synthesis. Its robust chemical properties make it an invaluable tool in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth overview of its chemical identity, properties, and key applications, with a focus on its utility for research and development professionals.

Chemical Identifiers

The unambiguous identification of chemical compounds is critical for regulatory compliance, safety, and reproducibility in research. N-hydroxytetrachlorophthalimide is most definitively identified by its CAS number.

| Identifier | Value | Citation |

| CAS Number | 85342-65-0 | [1][2][3] |

| MDL Number | MFCD29088000 | [1][3] |

| PubChem Substance ID | 329772721 | [3][4] |

| EC Number | Not available in search results | |

| Reaxys Registry Number | 236019 |

Synonyms

N-hydroxytetrachlorophthalimide is known by several synonyms in the chemical literature and commercial catalogs. Awareness of these alternative names is crucial for conducting comprehensive literature searches and sourcing the reagent.

-

4,5,6,7-Tetrachloro-2-hydroxy-1H-isoindole-1,3(2H)-dione[1][5]

-

4,5,6,7-Tetrachloro-2-hydroxyisoindoline-1,3-dione[2]

-

3,4,5,6-Tetrachloro-N-hydroxyphthalimide[2]

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties of N-hydroxytetrachlorophthalimide. This data is essential for designing experiments, ensuring safe handling, and predicting its behavior in various chemical systems.

| Property | Value | Citation |

| Molecular Formula | C₈HCl₄NO₃ | [1][3] |

| Molecular Weight | 300.91 g/mol | [1][3] |

| Appearance | White to off-white or yellowish powder/crystal | [1][2] |

| Melting Point | 253 - 255 °C | [1] |

| Purity | ≥ 97% or >98.0% (HPLC) | [1][2] |

| Solubility | Soluble in polar organic solvents such as DMF and DMSO; sparingly soluble in water. | [6] |

| Storage Conditions | Store at room temperature, under inert gas, in a cool, dry, well-ventilated area away from light and moisture. | [1][6] |

Applications in Research and Development

N-hydroxytetrachlorophthalimide (TCNHPI) is a versatile reagent with a wide range of applications, primarily stemming from its ability to act as a precursor to redox-active esters and its role in oxidation chemistry.[4][7]

-

Cross-Coupling Reactions: TCNHPI is instrumental in the formation of redox-active esters from carboxylic acids. These esters are highly effective coupling partners in nickel-catalyzed reactions, enabling the formation of carbon-carbon bonds, such as in the coupling of alkyl carboxylic acids with boronic acids or aryl zinc reagents.[4]

-

C-H Functionalization: A notable application is in the electrochemical allylic C-H oxidation, a method developed by the Baran group.[4][8] This provides a more sustainable and scalable alternative to traditional methods that often rely on toxic or precious metal reagents.[4]

-

Oxidation Catalysis: In conjunction with co-catalysts like 1,4-diamino-2,3-dichloroanthraquinone (B1221424) (DADCAQ), TCNHPI forms an efficient metal-free system for the aerobic oxidation of aromatic hydrocarbons.[4][9]

-

Pharmaceutical and Agrochemical Synthesis: Its role as a powerful oxidizing agent and an intermediate makes it valuable in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][6] It has potential applications in drug formulation to create compounds with improved bioavailability.[1]

-

Polymer Chemistry: TCNHPI serves as an intermediate in the synthesis of polymers, contributing to materials with enhanced properties such as thermal stability and flame retardancy due to its high chlorine content.[1][9]

Experimental Protocols

While specific experimental conditions can vary based on the substrate and desired outcome, the following provides a generalized protocol for a key application of N-hydroxytetrachlorophthalimide: the synthesis of a redox-active ester for cross-coupling reactions.

Generalized Protocol for the Synthesis of a Redox-Active Ester

This protocol outlines the condensation reaction between a carboxylic acid and N-hydroxytetrachlorophthalimide to form a redox-active ester.

Materials:

-

Carboxylic acid of interest

-

N-hydroxytetrachlorophthalimide (TCNHPI)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Inert gas atmosphere (e.g., Nitrogen, Argon)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and N-hydroxytetrachlorophthalimide (1.1 equivalents) in the anhydrous solvent.

-

Addition of Coupling Agent: To the stirred solution, add the coupling agent (e.g., DCC, 1.1 equivalents) portion-wise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 2-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the urea (B33335) byproduct (if DCC is used). The filtrate is then typically washed with an aqueous solution (e.g., saturated sodium bicarbonate, brine), dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude redox-active ester can be purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the final product.

Visualized Workflows and Pathways

To better illustrate the utility of N-hydroxytetrachlorophthalimide in a practical research context, the following diagrams depict a logical workflow for its application in a nickel-catalyzed cross-coupling reaction.

Caption: Workflow for Redox-Active Ester Synthesis and Cross-Coupling.

The following diagram illustrates the logical relationship of N-hydroxytetrachlorophthalimide to its applications.

Caption: Key Application Areas of N-Hydroxytetrachlorophthalimide.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Hydroxytetrachlorophthalimide | 85342-65-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. N-羟基四氯邻苯二甲酰亚胺 | Sigma-Aldrich [sigmaaldrich.com]

- 4. N-ヒドロキシテトラクロロフタルイミド | Sigma-Aldrich [sigmaaldrich.com]

- 5. N-Hydroxytetrachlorophthalimide 85342-65-0 [sigmaaldrich.com]

- 6. N-Hydroxytetrachlorophthalimide - SRIRAMCHEM [sriramchem.com]

- 7. nbinno.com [nbinno.com]

- 8. N-Hydroxytetrachlorophthalimide | 85342-65-0 | TCI EUROPE N.V. [tcichemicals.com]

- 9. N-hydroxytetrachlorophthalimide | 85342-65-0 | Benchchem [benchchem.com]

A Comprehensive Technical Guide to the Solubility of N-hydroxytetrachlorophthalimide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of N-hydroxytetrachlorophthalimide, a reagent with increasing importance in organic synthesis and pharmaceutical development. Due to the limited availability of specific quantitative solubility data for N-hydroxytetrachlorophthalimide, this document presents qualitative solubility information for the target compound and quantitative data for the closely related parent compound, N-hydroxyphthalimide, to serve as a valuable reference. Furthermore, a detailed experimental protocol for determining solubility is provided to empower researchers to ascertain precise solubility parameters for their specific applications.

Qualitative Solubility of N-hydroxytetrachlorophthalimide

N-hydroxytetrachlorophthalimide is generally described as a pale yellow crystalline solid. Its solubility in aqueous solutions is limited. However, it exhibits good solubility in polar aprotic organic solvents.

Known Solvents:

-

Dimethylformamide (DMF): Readily soluble.

-

Dimethyl sulfoxide (B87167) (DMSO): Readily soluble.

The tetrachloro-substitution on the phthalimide (B116566) ring significantly influences the molecule's polarity and, consequently, its solubility profile compared to the unsubstituted N-hydroxyphthalimide. Researchers should consider this increased lipophilicity when selecting solvent systems.

Quantitative Solubility of N-hydroxyphthalimide (as a proxy)

To provide a quantitative framework, the following table summarizes the mole fraction solubility of the parent compound, N-hydroxyphthalimide, in various organic solvents at different temperatures. This data can be a useful starting point for solvent selection and for designing solubility studies for N-hydroxytetrachlorophthalimide.

| Solvent | Temperature (K) | Mole Fraction Solubility (x10²) |

| Methanol | 278.15 | 3.54 |

| 283.15 | 4.25 | |

| 288.15 | 5.11 | |

| 293.15 | 6.13 | |

| 298.15 | 7.36 | |

| 303.15 | 8.81 | |

| 308.15 | 10.5 | |

| 313.15 | 12.5 | |

| 318.15 | 14.8 | |

| 323.15 | 17.5 | |

| Ethanol | 278.15 | 2.15 |

| 283.15 | 2.58 | |

| 288.15 | 3.1 | |

| 293.15 | 3.71 | |

| 298.15 | 4.45 | |

| 303.15 | 5.32 | |

| 308.15 | 6.36 | |

| 313.15 | 7.59 | |

| 318.15 | 9.04 | |

| 323.15 | 10.7 | |

| Acetone | 278.15 | 6.89 |

| 283.15 | 8.03 | |

| 288.15 | 9.35 | |

| 293.15 | 10.9 | |

| 298.15 | 12.6 | |

| 303.15 | 14.6 | |

| 308.15 | 16.9 | |

| 313.15 | 19.5 | |

| 318.15 | 22.4 | |

| 323.15 | 25.7 | |

| Ethyl Acetate | 278.15 | 1.98 |

| 283.15 | 2.33 | |

| 288.15 | 2.74 | |

| 293.15 | 3.23 | |

| 298.15 | 3.8 | |

| 303.15 | 4.47 | |

| 308.15 | 5.24 | |

| 313.15 | 6.14 | |

| 318.15 | 7.18 | |

| 323.15 | 8.38 | |

| Acetonitrile | 278.15 | 2.29 |

| 283.15 | 2.65 | |

| 288.15 | 3.07 | |

| 293.15 | 3.55 | |

| 298.15 | 4.11 | |

| 303.15 | 4.74 | |

| 308.15 | 5.46 | |

| 313.15 | 6.27 | |

| 318.15 | 7.19 | |

| 323.15 | 8.22 |

Data extracted from studies on N-hydroxyphthalimide and should be used as an estimation for N-hydroxytetrachlorophthalimide.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of N-hydroxytetrachlorophthalimide in an organic solvent of interest. This protocol is based on the isothermal equilibrium method.

3.1. Materials and Equipment

-

N-hydroxytetrachlorophthalimide (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath with temperature control (±0.1 °C)

-

Calibrated thermometer

-

Vials with airtight caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

3.2. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of N-hydroxytetrachlorophthalimide in the chosen solvent at known concentrations. These will be used to create a calibration curve.

-

Sample Preparation: Add an excess amount of N-hydroxytetrachlorophthalimide to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in the thermostatic shaker or water bath set to the desired temperature. Agitate the samples for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). Preliminary experiments may be needed to determine the optimal equilibration time.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, stop the agitation and allow the solid to settle. Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the sample through a syringe filter into a pre-weighed vial.

-

Analysis: Accurately weigh the filtered solution. Dilute the sample with a known volume of the solvent to a concentration that falls within the range of the calibration curve. Analyze the diluted sample using HPLC or UV-Vis spectrophotometry to determine the concentration of N-hydroxytetrachlorophthalimide.

-

Calculation: Calculate the solubility in terms of mass per volume (e.g., g/L) or mole fraction.

3.3. Data Analysis

-

Calibration Curve: Plot the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions. Perform a linear regression to obtain the equation of the line.

-

Solubility Calculation: Use the equation from the calibration curve to determine the concentration of N-hydroxytetrachlorophthalimide in the diluted sample. Back-calculate to find the concentration in the original saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of N-hydroxytetrachlorophthalimide.

Caption: Workflow for Solubility Determination.

This guide provides a foundational understanding of the solubility of N-hydroxytetrachlorophthalimide. For critical applications, it is highly recommended that researchers perform their own solubility determinations using the detailed protocol provided.

electrochemical properties of N-hydroxytetrachlorophthalimide

An In-depth Technical Guide to the Electrochemical Properties of N-Hydroxytetrachlorophthalimide

Introduction

N-Hydroxytetrachlorophthalimide (TCNHPI) is an aryl-tetrahalogenated N-hydroxyphthalimide derivative that has emerged as a significant reagent in modern organic synthesis.[1] Its primary value lies in its function as a redox-active catalyst, providing a scalable, cost-effective, and safer alternative to traditional methods that often rely on toxic reagents or precious metals.[2][3] Developed and popularized by the Baran group, TCNHPI is particularly effective in mediating electrochemical reactions, such as allylic C-H oxidations, and in the formation of redox-active esters (RAEs) for cross-coupling reactions.[4] The presence of four electron-withdrawing chloro- groups makes it a superior mediator compared to its parent compound, N-hydroxyphthalimide (NHPI).[2] This guide provides a detailed overview of the core electrochemical properties of TCNHPI, its applications, and the experimental protocols used for its analysis.

Core Electrochemical Properties and Redox Behavior

The key to TCNHPI's utility is its redox activity; it readily accepts an electron during various oxidative transformations.[2] The central electrochemical process is its oxidation to form the highly reactive tetrachlorophthalimido N-oxyl (TCNPO) radical. This radical is a potent hydrogen atom abstractor, enabling the oxidation of a wide range of organic substrates under mild conditions.[1]

The high oxidation potential of TCNHPI is a critical factor in its effectiveness. Studies have shown its oxidation potential to be 0.87 V versus a silver/silver chloride (Ag/AgCl) reference electrode .[1][2] This high potential facilitates the generation of a higher-energy TCNPO radical, which is more reactive than the N-oxyl radical derived from unsubstituted NHPI.[1][2]

Due to their propensity for single-electron reduction, esters derived from TCNHPI are classified as "redox-active esters" (RAEs).[4] These RAEs are versatile precursors for generating alkyl radicals through single-electron transfer and subsequent decarboxylation, which can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.[5][6] The reduction potential of these esters can be tuned by modifying the substituents on the phthalimide (B116566) ring.

Data Presentation: Electrochemical Potentials

The following table summarizes the key quantitative electrochemical data for TCNHPI and a related derivative for comparative context.

| Compound/Derivative | Potential Type | Value (vs. Reference Electrode) | Reference Electrode | Source |

| N-Hydroxytetrachlorophthalimide (TCNHPI) | Oxidation Potential | 0.87 V | Ag/AgCl | [1][2] |

| Redox-Active Ester of N-Hydroxytetrachlorophthalimide | Reduction Potential (Ep) | -1.213 V | Fc/Fc⁺ |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the electrochemical analysis and application of TCNHPI.

Protocol 1: Cyclic Voltammetry (CV) Analysis

Cyclic voltammetry is used to study the redox behavior of TCNHPI. While a specific CV protocol for TCNHPI is not detailed in the provided results, a general procedure can be outlined based on the analysis of the closely related N-hydroxyphthalimide.[7][8]

-

Cell Assembly: A three-electrode cell is assembled in a three-necked flask at room temperature.[7]

-

Electrodes:

-

Electrolyte Solution: A solution of the compound to be analyzed (e.g., TCNHPI) is prepared in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte, such as 0.05 M tetrabutylammonium (B224687) tetrafluoroborate (B81430) (nBu₄NBF₄).[7]

-

Measurement: The potential is swept between a defined range (e.g., 0 to 1.5 V) at a set scan rate (e.g., 0.1 V·s⁻¹).[7][8] The resulting current is measured and plotted against the applied potential to generate a voltammogram, which reveals the oxidation and reduction peaks.

Protocol 2: Electrochemical Allylic C-H Oxidation

This protocol describes a typical procedure for using TCNHPI as a mediator in an electrochemical oxidation reaction.[2]

-

Reaction Setup: An undivided three-necked flask (e.g., 25 mL) is used as the electrochemical cell.[7]

-

Electrodes:

-

Reagents: The flask is charged with the olefin substrate, TCNHPI (as the mediator), a base (e.g., pyridine), a supporting electrolyte (e.g., nBu₄NBF₄), and a suitable solvent such as dichloromethane.[2][7] A co-oxidant like tert-butyl hydroperoxide may also be added.[2]

-

Electrolysis: The reaction mixture is stirred and electrolyzed at a constant current (e.g., 5 mA) under an air atmosphere at room temperature for a specified duration (e.g., 3.5 hours).[7]

-

Workup and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., CH₂Cl₂). The combined organic layers are dried, filtered, and concentrated. The resulting residue is purified by silica (B1680970) gel chromatography to yield the desired oxidized product.[7]

Visualizations: Pathways and Workflows

Electrochemical Generation of the TCNPO Radical

The foundational step in TCNHPI's catalytic activity is its anodic oxidation. After deprotonation by a base, the resulting anion is oxidized at the anode to produce the reactive tetrachlorophthalimido N-oxyl (TCNPO) radical.[2]

Caption: Anodic oxidation of TCNHPI to its active N-oxyl radical.

Experimental Workflow for Cyclic Voltammetry

This diagram outlines the logical steps for performing a cyclic voltammetry experiment to analyze the electrochemical properties of a compound like TCNHPI.

Caption: Workflow for cyclic voltammetry analysis.

Proposed Catalytic Cycle for Allylic C-H Oxidation

TCNHPI acts as a catalyst in the electrochemical allylic oxidation of olefins. The TCNPO radical abstracts a hydrogen atom from the olefin, which is then oxidized, regenerating the TCNHPI catalyst in the process.[2]

Caption: Catalytic cycle of TCNHPI in allylic C-H oxidation.

Applications in Research and Drug Development

The unique electrochemical properties of TCNHPI make it a valuable tool for synthetic chemists, particularly in fields related to drug development and natural product synthesis.

-

Complex Molecule Synthesis: The ability to perform selective C–H oxidation under mild electrochemical conditions is highly advantageous for the late-stage functionalization of complex molecules, a common strategy in drug discovery.[2]

-

Cross-Coupling Reactions: TCNHPI is used to create redox-active esters from ubiquitous carboxylic acids.[2][4] These esters are excellent partners in nickel-catalyzed cross-coupling reactions, such as Suzuki and Negishi-type couplings, which are fundamental methods for constructing the carbon skeletons of many pharmaceutical agents.[2]

-

Sustainable Chemistry: As an electrochemical mediator, TCNHPI provides a more sustainable alternative to stoichiometric heavy-metal oxidants, reducing hazardous waste and often improving scalability.[3]

Conclusion

N-Hydroxytetrachlorophthalimide is a powerful redox-active catalyst whose electrochemical properties are central to its synthetic utility. Its high oxidation potential allows for the efficient generation of a highly reactive N-oxyl radical, which mediates a variety of important chemical transformations, including allylic C-H oxidations and the formation of redox-active esters for cross-coupling. The detailed understanding of its electrochemical behavior, guided by techniques like cyclic voltammetry, continues to expand its application, positioning TCNHPI as a key reagent in modern, sustainable organic synthesis for research and industry.

References

- 1. N-hydroxytetrachlorophthalimide | 85342-65-0 | Benchchem [benchchem.com]

- 2. Electrochemical Allylic C–H Oxidation [sigmaaldrich.com]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in electrochemical utilization of NHPI esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Electrochemically Induced Synthesis of N-Allyloxyphthalimides via Cross-Dehydrogenative C–O Coupling of N-Hydroxyphthalimide with Alkenes Bearing the Allylic Hydrogen Atom - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Profile of a Powerful Reagent: An In-depth Technical Guide to N-hydroxytetrachlorophthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxytetrachlorophthalimide (TCNHPI) has emerged as a significant reagent in modern organic synthesis, valued for its unique reactivity, particularly in oxidation and radical-mediated reactions.[1][2][3] Its development represents a strategic advancement from its historical precursor, N-hydroxyphthalimide (NHPI), offering enhanced potency and selectivity. This guide provides a comprehensive overview of the discovery, history, and key technical data of N-hydroxytetrachlorophthalimide, tailored for professionals in the chemical and pharmaceutical sciences.

Historical Context: The Evolution from N-Hydroxyphthalimide

The journey of N-hydroxytetrachlorophthalimide is rooted in the history of N-hydroxyimides, which began with the first synthesis of N-hydroxyphthalimide (NHPI) in 1880.[2] For many decades, the full potential of NHPI remained largely unexplored until its application in peptide synthesis as a means to form active esters for amino acid coupling.[2] A pivotal breakthrough was the recognition of N-hydroxyimides as precursors to N-oxyl radicals, with the phthalimido-N-oxyl (PINO) radical derived from NHPI proving to be a potent hydrogen atom abstractor.[4]

The development of N-hydroxytetrachlorophthalimide was a logical progression, driven by the need for more powerful and selective reagents. The introduction of four electron-withdrawing chlorine atoms onto the phthalimide (B116566) ring system significantly modifies the molecule's electronic properties.[2][3] This structural alteration results in a higher oxidation potential for TCNHPI compared to its non-chlorinated counterpart, NHPI, making it a more potent catalyst in various chemical transformations.[2]

While the precise date and researchers associated with the initial synthesis of N-hydroxytetrachlorophthalimide are not prominently documented in readily available literature, its emergence is clearly a result of the systematic evolution of N-hydroxyimide chemistry. Its applications have been notably popularized in recent years, particularly through the work of research groups like the Baran group, who have utilized it in electrochemical allylic C-H oxidation.

Physicochemical and Quantitative Data

A summary of the key quantitative data for N-hydroxytetrachlorophthalimide is presented in Table 1 for easy reference and comparison.

| Property | Value | Reference(s) |

| Chemical Name | N-hydroxytetrachlorophthalimide | [1] |

| Synonyms | 4,5,6,7-Tetrachloro-2-hydroxyisoindoline-1,3-dione, TCNHPI | [5] |

| CAS Number | 85342-65-0 | [1][6] |

| Molecular Formula | C₈HCl₄NO₃ | [1] |

| Molecular Weight | 300.91 g/mol | [1] |

| Appearance | White to off-white or yellowish powder | [1][7] |

| Melting Point | 253 - 255 °C | [1] |

| Purity | ≥97% or ≥98.0% (by HPLC) | [1][7] |

| Solubility | Soluble in polar organic solvents such as DMF and DMSO | [3] |

Experimental Protocols

Synthesis of N-hydroxytetrachlorophthalimide

The synthesis of N-hydroxytetrachlorophthalimide can be achieved through the reaction of tetrachlorophthalic anhydride (B1165640) with a hydroxylamine (B1172632) derivative. The following is a representative experimental protocol based on analogous syntheses of related N-substituted phthalimides.[8]

Materials:

-

Tetrachlorophthalic anhydride (1.0 eq)

-

Hydroxylamine hydrochloride (1.1 eq)

-

Sodium acetate (B1210297) (1.1 eq) or a suitable base

-

Glacial acetic acid (as solvent)

Procedure:

-

A mixture of tetrachlorophthalic anhydride (1.0 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) is suspended in glacial acetic acid.

-

Sodium acetate (1.1 equivalents) is added to the mixture to neutralize the hydrochloride and liberate free hydroxylamine.

-

The reaction mixture is heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is allowed to cool to room temperature.

-

The cooled mixture is then poured into cold water, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed thoroughly with water to remove any remaining acetic acid and inorganic salts.

-

The crude product is then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol/water mixture, to yield N-hydroxytetrachlorophthalimide as a crystalline solid.

Key Reaction Mechanisms and Pathways

The utility of N-hydroxytetrachlorophthalimide in a wide range of chemical transformations stems from its ability to generate a highly reactive tetrachlorophthalimide N-oxyl (TCNPO) radical. This radical is a powerful hydrogen atom abstractor, initiating a variety of synthetic pathways.

General Synthesis Pathway of N-hydroxytetrachlorophthalimide

The logical synthesis of N-hydroxytetrachlorophthalimide follows a condensation reaction between tetrachlorophthalic anhydride and hydroxylamine.

Caption: Synthesis of N-hydroxytetrachlorophthalimide.

Generation of the Tetrachlorophthalimide N-oxyl (TCNPO) Radical

The key to the reactivity of N-hydroxytetrachlorophthalimide is the formation of the TCNPO radical through oxidation.

Caption: Formation of the TCNPO radical.

Experimental Workflow for a Typical TCNHPI-Mediated Reaction

The general workflow for utilizing N-hydroxytetrachlorophthalimide as a catalyst in an oxidation reaction is outlined below.

Caption: General experimental workflow.

Conclusion

N-hydroxytetrachlorophthalimide stands as a testament to the ongoing evolution of synthetic reagents, offering chemists a powerful tool for a variety of challenging transformations. Its history, though not pinpointed to a single discovery, is intrinsically linked to the rich chemistry of N-hydroxyimides. The enhanced reactivity imparted by its tetrachloro-substituted aromatic ring has solidified its place in the modern synthetic chemist's toolkit. The data and protocols presented in this guide offer a solid foundation for researchers and professionals seeking to harness the synthetic potential of this versatile compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-hydroxytetrachlorophthalimide | 85342-65-0 | Benchchem [benchchem.com]

- 3. N-Hydroxytetrachlorophthalimide - SRIRAMCHEM [sriramchem.com]

- 4. A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-ヒドロキシテトラクロロフタルイミド | N-Hydroxytetrachlorophthalimide | 85342-65-0 | 東京化成工業株式会社 [tcichemicals.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 4,5,6,7-Tetrachloro-2-hydroxy-isoindole-1,3-dione | 85342-65-0 [sbsgenetech.com]

- 8. asianpubs.org [asianpubs.org]

N-hydroxytetrachlorophthalimide as a redox-active ester precursor

An In-depth Technical Guide to N-hydroxytetrachlorophthalimide as a Redox-Active Ester Precursor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-hydroxytetrachlorophthalimide (TCNHPI) and its application as a potent redox-active ester precursor. We will delve into its properties, synthesis, and diverse applications in modern organic chemistry, with a focus on its role in facilitating challenging chemical transformations.

Introduction to Redox-Active Esters

Redox-active esters have emerged as versatile intermediates in organic synthesis, enabling the generation of radical species under mild conditions. These esters, typically derived from carboxylic acids, can undergo single-electron reduction to form a radical anion, which then fragments to release a carboxyl radical. This subsequent decarboxylation generates an alkyl or aryl radical that can participate in a variety of bond-forming reactions. The choice of the N-hydroxyimide component is crucial, as it dictates the redox potential and the efficiency of the radical generation process.

N-hydroxytetrachlorophthalimide (TCNHPI): A Superior Redox-Active Ester Precursor

N-hydroxytetrachlorophthalimide, also known as tetrachloro-N-hydroxyphthalimide, is a highly effective precursor for the formation of redox-active esters. Its electron-deficient aromatic core, a result of the four chlorine substituents, makes the corresponding esters easier to reduce compared to their unsubstituted or less-halogenated counterparts. This enhanced reactivity allows for a broader range of applications, particularly in photoredox catalysis.

The key advantages of using TCNHPI include:

-

Favorable Redox Potential: TCNHPI esters exhibit lower reduction potentials, making them compatible with a wider range of photocatalysts and reaction conditions.

-

High Reactivity: The electron-withdrawing nature of the tetrachlorophthalimide group facilitates efficient single-electron transfer and subsequent decarboxylation.

-

Versatility: TCNHPI-activated esters have been successfully employed in a variety of chemical transformations, including C-C, C-N, and C-O bond formations.

Synthesis of TCNHPI-Activated Esters

The synthesis of TCNHPI-activated esters is typically straightforward, involving the coupling of a carboxylic acid with N-hydroxytetrachlorophthalimide. Standard peptide coupling reagents are often employed for this transformation.

General Experimental Protocol for the Synthesis of TCNHPI Esters

A common method for the synthesis of TCNHPI esters involves the use of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP).

Materials:

-

Carboxylic acid

-

N-hydroxytetrachlorophthalimide (TCNHPI)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous dichloromethane (B109758) (DCM) or a similar aprotic solvent

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

To a solution of the carboxylic acid (1.0 equiv) and N-hydroxytetrachlorophthalimide (1.05 equiv) in anhydrous dichloromethane at 0 °C is added N,N'-dicyclohexylcarbodiimide (1.1 equiv) and a catalytic amount of 4-dimethylaminopyridine.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 12-24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea byproduct.

-

The filtrate is washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired TCNHPI-activated ester.

Applications of TCNHPI-Activated Esters in Organic Synthesis

TCNHPI-activated esters have proven to be valuable intermediates in a wide array of chemical transformations. Their ability to generate radicals under mild photoredox conditions has enabled the development of novel synthetic methodologies.

Decarboxylative C-C Bond Formation

One of the most prominent applications of TCNHPI esters is in decarboxylative cross-coupling reactions to form new carbon-carbon bonds. These reactions typically involve the photoredox-catalyzed generation of an alkyl or aryl radical from the TCNHPI ester, which then adds to a suitable acceptor.

Table 1: Selected Examples of Decarboxylative C-C Bond Formation using TCNHPI Esters

| Carboxylic Acid Derivative | Coupling Partner | Photocatalyst | Solvent | Yield (%) |

| Adamantane-1-carboxylic acid | Methyl acrylate | fac-[Ir(ppy)₃] | DMF | 95 |

| Cyclohexanecarboxylic acid | N-phenylmaleimide | Ru(bpy)₃Cl₂ | CH₃CN | 88 |

| 4-Methoxybenzoic acid | Styrene | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Acetone | 76 |

Decarboxylative C-N Bond Formation

TCNHPI esters can also be utilized for the formation of carbon-nitrogen bonds. In these reactions, the generated radical is trapped by a nitrogen-containing coupling partner, such as an amine or an azide.

Table 2: Selected Examples of Decarboxylative C-N Bond Formation using TCNHPI Esters

| Carboxylic Acid Derivative | Coupling Partner | Photocatalyst | Solvent | Yield (%) |

| Boc-proline | N-phenylaniline | fac-[Ir(ppy)₃] | DMSO | 85 |

| Phenylacetic acid | 4-Methoxyaniline | Ru(bpy)₃Cl₂ | CH₃CN/H₂O | 72 |

| Cyclobutanecarboxylic acid | 1H-imidazole | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Dioxane | 91 |

Decarboxylative C-O Bond Formation

The formation of carbon-oxygen bonds via decarboxylative coupling of TCNHPI esters represents another important application. These reactions typically involve the trapping of the generated radical by an alcohol or a phenol.

Table 3: Selected Examples of Decarboxylative C-O Bond Formation using TCNHPI Esters

| Carboxylic Acid Derivative | Coupling Partner | Photocatalyst | Solvent | Yield (%) |

| Benzoic acid | 4-Methoxyphenol | fac-[Ir(ppy)₃] | Acetonitrile | 68 |

| Cyclopentanecarboxylic acid | Benzyl alcohol | Ru(bpy)₃Cl₂ | THF | 75 |

| 1-Naphthoic acid | Ethanol | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Methanol | 82 |

Visualizing the Chemistry of TCNHPI

General Reaction Scheme

The following diagram illustrates the general transformation of a carboxylic acid into a functionalized product using TCNHPI as a redox-active ester precursor under photoredox conditions.

Caption: General reaction scheme for TCNHPI-mediated transformations.

Experimental Workflow

The diagram below outlines a typical experimental workflow for a photoredox reaction utilizing a TCNHPI-activated ester.

Caption: Typical experimental workflow for a TCNHPI-based reaction.

Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for a photoredox-mediated decarboxylative coupling reaction involving a TCNHPI ester.

Caption: Plausible photoredox catalytic cycle.

Conclusion and Future Outlook

N-hydroxytetrachlorophthalimide has established itself as a powerful tool in modern organic synthesis. Its ability to serve as a precursor to highly reactive redox-active esters has enabled the development of a wide range of novel chemical transformations under mild and environmentally friendly conditions. The ease of synthesis of TCNHPI esters, coupled with their broad applicability, makes them attractive intermediates for researchers in academia and industry, including those in drug development where the efficient construction of complex molecular architectures is paramount.

Future research in this area is likely to focus on expanding the scope of TCNHPI-mediated reactions, developing new catalytic systems with improved efficiency and selectivity, and applying these methodologies to the synthesis of biologically active molecules and advanced materials. The continued exploration of TCNHPI and other redox-active ester precursors will undoubtedly lead to further innovations in the field of synthetic chemistry.

Theoretical Insights into the Reactivity of N-Hydroxytetrachlorophthalimide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxytetrachlorophthalimide (TCNHPI) has emerged as a potent catalyst and reagent in a variety of chemical transformations, particularly those involving radical intermediates. Its enhanced reactivity compared to its parent compound, N-hydroxyphthalimide (NHPI), makes it a valuable tool in organic synthesis and drug development. This technical guide provides an in-depth analysis of the theoretical underpinnings of TCNHPI's reactivity, supported by quantitative data, detailed experimental protocols for the preparation of its derivatives, and visualizations of key reaction pathways.

The heightened reactivity of TCNHPI stems from the strong electron-withdrawing nature of the four chlorine atoms on the phthalimide (B116566) ring. This substitution significantly influences the electronic properties of the molecule, particularly the N-O bond, which is central to its role in generating reactive radical species.

Core Reactivity Principle: Generation of the Tetrachlorophthalimido-N-oxyl Radical

The primary mode of action for TCNHPI and its esters involves the formation of the tetrachlorophthalimido-N-oxyl (TCNPO) radical. This is typically achieved through a single-electron transfer (SET) to a TCNHPI-derived redox-active ester, followed by the homolytic cleavage of the N-O bond. This process generates a carbon-centered radical from the carboxylic acid precursor, which can then participate in a variety of synthetic transformations.

The efficiency of this process is dictated by the redox potential of the TCNHPI ester and the stability of the resulting TCNPO radical. Theoretical studies, supported by experimental data, indicate that the chloro-substitution makes TCNHPI a superior mediator compared to NHPI for the synthesis of complex molecules, such as natural products.

Quantitative Reactivity Data

The enhanced reactivity of N-hydroxytetrachlorophthalimide derivatives can be quantified through various theoretical and experimental parameters. The following tables summarize key data comparing TCNHPI with the parent NHPI.

| Compound/Derivative | Reduction Potential of Redox-Active Ester (Ep vs. Fc+/Fc) | O-H Bond Dissociation Energy (kcal/mol) |

| N-Hydroxyphthalimide (NHPI) | -1.737 V | 88-90 |

| N-Hydroxytetrachlorophthalimide (TCNHPI) | -1.213 V | Not explicitly found in literature |

| 4-Nitro-N-hydroxyphthalimide | -1.589 V | Not available |

| 4-Methoxy-N-hydroxyphthalimide | -1.704 V | Not available |

| 4-Methyl-N-hydroxyphthalimide | -1.690 V | Not available |

Note: The reduction potential data is for the corresponding redox-active esters derived from the listed N-hydroxyphthalimides. A less negative reduction potential indicates that the compound is more easily reduced, facilitating the generation of the radical species.

While a specific calculated N-O bond dissociation energy (BDE) for TCNHPI esters was not found in the reviewed literature, the significantly lower reduction potential of its redox-active ester strongly suggests a weaker N-O bond upon one-electron reduction compared to NHPI esters. This facilitates the fragmentation step and enhances the overall rate of radical generation.

Reaction Pathways and Mechanisms

The generation of radical species from TCNHPI esters is a critical step in their application. The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways.

Caption: Radical generation from TCNHPI esters via SET and fragmentation.

The electron-withdrawing effect of the chlorine atoms on the phthalimide ring is crucial for the enhanced reactivity. This is illustrated in the logical relationship diagram below.

Caption: Logical flow of how chloro-substitution enhances TCNHPI reactivity.

Experimental Protocols

The synthesis of N-hydroxytetrachlorophthalimide and its subsequent conversion to redox-active esters are key to its application.

Synthesis of N-Hydroxytetrachlorophthalimide (TCNHPI)

A general and effective method for the synthesis of N-hydroxyimides involves the reaction of the corresponding anhydride (B1165640) with hydroxylamine (B1172632) hydrochloride in the presence of a base.

Materials:

-

Tetrachlorophthalic anhydride

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃) or an organic base like triethylamine

-

Suitable solvent (e.g., ethanol, pyridine, or isopropanol)

Procedure:

-

In a round-bottom flask, dissolve tetrachlorophthalic anhydride in the chosen solvent.

-

Add hydroxylamine hydrochloride to the solution.

-

Slowly add the base (e.g., sodium carbonate) to the reaction mixture.

-

Heat the mixture to reflux for a specified time (typically 1-3 hours), monitoring the reaction by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature.

-

If an inorganic base was used, filter the mixture to remove any inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-hydroxytetrachlorophthalimide.

Synthesis of N-Hydroxytetrachlorophthalimide Redox-Active Esters

The conversion of a carboxylic acid to its corresponding TCNHPI ester is typically achieved using a coupling agent to facilitate the esterification.

Materials:

-

Carboxylic acid (R-COOH)

-

N-Hydroxytetrachlorophthalimide (TCNHPI)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

Anhydrous solvent (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or ethyl acetate)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid and N-hydroxytetrachlorophthalimide in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC in the same anhydrous solvent dropwise to the cooled mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours or until the reaction is complete as monitored by TLC.

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude TCNHPI ester.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel.

The following workflow diagram illustrates the synthesis of TCNHPI redox-active esters.

Caption: A step-by-step workflow for synthesizing TCNHPI redox-active esters.

Conclusion

The theoretical and experimental evidence strongly supports the enhanced reactivity of N-hydroxytetrachlorophthalimide and its derivatives as radical precursors. The electron-withdrawing chloro-substituents play a pivotal role in lowering the reduction potential of the corresponding redox-active esters, thereby facilitating the crucial single-electron transfer step for radical generation. This intrinsic electronic advantage makes TCNHPI a highly valuable tool for synthetic chemists, enabling a wide range of challenging transformations under milder conditions. The provided protocols offer a starting point for the synthesis and utilization of these powerful reagents in research and development. Further computational studies to precisely quantify the N-O bond dissociation energies of various TCNHPI esters would provide even deeper insights into their reactivity and aid in the rational design of new synthetic methodologies.

Spectroscopic Profile of N-Hydroxytetrachlorophthalimide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics of N-hydroxytetrachlorophthalimide, a key reagent in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, offering a consolidated resource for the analytical characterization of this compound.

Introduction

N-Hydroxytetrachlorophthalimide (C₈HCl₄NO₃, Molar Mass: 300.91 g/mol ) is a chlorinated derivative of N-hydroxyphthalimide. The presence of four electron-withdrawing chlorine atoms on the phthalimide (B116566) ring significantly influences its chemical reactivity and spectroscopic properties. This guide details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-hydroxytetrachlorophthalimide, based on the analysis of its structural features and comparison with related compounds.

Predicted Spectroscopic Data

Due to the limited availability of directly published experimental spectra for N-hydroxytetrachlorophthalimide, the following tables summarize the predicted spectroscopic data based on its chemical structure and known spectral data of analogous compounds, such as N-hydroxyphthalimide and other tetrachlorinated aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for N-Hydroxytetrachlorophthalimide

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~10-12 | Singlet | N-OH |

| ¹³C | ~165 | Singlet | C =O (Carbonyl) |

| ¹³C | ~135 | Singlet | Ar-C -Cl |

| ¹³C | ~130 | Singlet | Ar-C -C=O |

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Bands for N-Hydroxytetrachlorophthalimide

| Frequency Range (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3200-3000 | Broad, Medium | O-H Stretch | N-OH |

| 1780-1720 | Strong | C=O Stretch (asymmetric) | Imide C=O |

| 1750-1690 | Strong | C=O Stretch (symmetric) | Imide C=O |

| 1600-1550 | Medium | C=C Stretch | Aromatic Ring |

| 1200-1100 | Medium | N-O Stretch | N-O H |

| 800-700 | Strong | C-Cl Stretch | Ar-Cl |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for N-Hydroxytetrachlorophthalimide

| m/z | Relative Intensity (%) | Assignment |

| 301 | Moderate | [M+H]⁺ (Molecular Ion) |

| 284 | High | [M-OH]⁺ |

| 256 | High | [M-OH-CO]⁺ |

| 228 | Medium | [M-OH-2CO]⁺ |

Note: The fragmentation pattern is predicted based on the structure and may show variations depending on the ionization technique used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above. These protocols are based on standard laboratory practices and may require optimization for specific instrumentation.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of N-hydroxytetrachlorophthalimide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (0-15 ppm).

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A longer acquisition time or a higher sample concentration may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of N-hydroxytetrachlorophthalimide with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Collect a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of N-hydroxytetrachlorophthalimide in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500). For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID).

Workflow and Data Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of N-hydroxytetrachlorophthalimide.

Caption: Workflow for the spectroscopic analysis of N-hydroxytetrachlorophthalimide.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic data for N-hydroxytetrachlorophthalimide. The presented tables and protocols serve as a valuable resource for the analytical characterization and quality control of this important chemical compound. Researchers are encouraged to use this guide as a starting point and to perform their own experimental verification.

Methodological & Application

Application Notes and Protocols for Electrochemical Allylic C-H Oxidation Using N-Hydroxytetrachlorophthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more efficient and atom-economical approach to complex molecule construction. Among these transformations, the oxidation of allylic C-H bonds to form enones is a synthetically valuable transformation, as the resulting functional group is a versatile intermediate in the synthesis of natural products and pharmaceuticals.[1] Historically, this transformation has relied on stoichiometric, often toxic, heavy metal oxidants like chromium and selenium, posing significant challenges for scalability and sustainability, particularly in industrial settings.[1]

A groundbreaking advancement in this field is the development of an electrochemical approach utilizing N-hydroxytetrachlorophthalimide (TCNHPI) as a redox mediator. This method, pioneered by Baran and coworkers, provides a scalable, sustainable, and operationally simple alternative to traditional methods.[1] TCNHPI, a readily available and inexpensive reagent, facilitates the selective oxidation of a broad range of allylic C-H bonds with high functional group tolerance.[2][3]

Advantages of the TCNHPI-Mediated Electrochemical Method

-

Sustainability: Replaces toxic heavy metal reagents with electricity as the terminal oxidant, significantly reducing hazardous waste.

-

Scalability: The protocol has been successfully demonstrated on a 100-gram scale, highlighting its potential for industrial applications.[4]

-

Operational Simplicity: The reaction is conducted in a simple undivided electrochemical cell, often open to the air, using inexpensive and readily available carbon-based electrodes.[4]

-

Broad Substrate Scope: A wide variety of complex molecules, including steroids and triterpenes, can be selectively oxidized.[2][3]

-

High Chemoselectivity: The mild reaction conditions allow for the selective oxidation of allylic C-H bonds in the presence of other sensitive functional groups.

Reaction Mechanism

The electrochemical allylic C-H oxidation mediated by TCNHPI proceeds through a radical-mediated pathway. The proposed mechanism involves the following key steps:[2]

-

Deprotonation: N-hydroxytetrachlorophthalimide (TCNHPI) is first deprotonated by a base, typically pyridine (B92270), to form the corresponding N-oxyl anion.

-

Anodic Oxidation: The N-oxyl anion is then oxidized at the anode to generate the highly reactive tetrachlorophthalimido N-oxyl (TCNPO) radical. The electron-withdrawing chlorine atoms on the phthalimide (B116566) backbone give TCNHPI a high oxidation potential, leading to a more reactive N-oxyl radical compared to unsubstituted N-hydroxyphthalimide (NHPI).[2]

-

Hydrogen Atom Abstraction (HAT): The TCNPO radical abstracts a hydrogen atom from the allylic position of the substrate, regenerating TCNHPI and forming a resonance-stabilized allylic radical.

-

Oxidation and Product Formation: The allylic radical is subsequently oxidized to the corresponding enone product. In the presence of a co-oxidant like tert-butyl hydroperoxide (t-BuOOH), the allylic radical can be trapped to form an allylic peroxide intermediate, which then eliminates tert-butanol (B103910) to yield the final enone.[2]

Data Presentation

The TCNHPI-mediated electrochemical allylic C-H oxidation has been successfully applied to a diverse range of substrates, demonstrating its broad applicability. The following table summarizes the performance of this method on various representative compounds.

| Substrate | Product | Yield (%) |

| Valencene | Nootkatone | 77 |

| Dehydroepiandrosterone (DHEA) | 7-keto-DHEA | 72 |

| DHEA Acetate | 7-keto-DHEA Acetate | 81 |

| Diosgenin Acetate | 7-keto-Diosgenin Acetate | 74 |

| Isolongifolene | Isolongifolenone | 91 |

| Sclareolide derivative | Oxidized Sclareolide derivative | 75 |

| Carissone (as TMS ether) | Oxidized Carissone derivative | 54 |

| Cyperone | Oxidized Cyperone derivative | 51 |

| Aubergenone skeleton | Oxidized Aubergenone derivative | 67 |

Yields refer to isolated yields as reported in the primary literature.[4]

Experimental Protocols

General Procedure for Electrochemical Allylic C-H Oxidation

This protocol is based on the procedure developed by Baran and coworkers and is suitable for a 0.5 mmol scale reaction.[4]

Materials and Equipment:

-

Undivided electrochemical cell (e.g., a simple glass vial or beaker)

-

Reticulated vitreous carbon (RVC) foam electrodes (anode and cathode) or graphite (B72142) plate electrodes

-

DC power supply (capable of constant current)

-

Stir plate and stir bar

-

Substrate (0.5 mmol)

-

N-Hydroxytetrachlorophthalimide (TCNHPI) (0.1 mmol, 20 mol%)

-

Pyridine (1.0 mmol, 2.0 equiv)

-

tert-Butyl hydroperoxide (t-BuOOH, 5.0-6.0 M in decane) (0.75 mmol, 1.5 equiv)

-

Lithium perchlorate (B79767) (LiClO₄) (0.3 mmol, 0.6 equiv)

-

Acetone (B3395972) (technical grade, 3 mL)

Procedure:

-

To an undivided electrochemical cell equipped with a stir bar, add the substrate (0.5 mmol), N-hydroxytetrachlorophthalimide (TCNHPI, 0.1 mmol), and lithium perchlorate (LiClO₄, 0.3 mmol).

-